3-(2-aminopropan-2-yl)phenol hydrobromide
Description
3-(2-aminopropan-2-yl)phenol hydrobromide is an organic compound with the molecular formula C9H13NO·HBr It is a derivative of phenol, where the phenol ring is substituted with an aminopropyl group
Properties
CAS No. |
2742657-79-8 |
|---|---|
Molecular Formula |
C9H14BrNO |
Molecular Weight |
232.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-aminopropan-2-yl)phenol hydrobromide typically involves a multi-step synthetic route. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including:
Epoxidation: Propylene oxide is reacted with meta-methoxy bromobenzene in the presence of a catalyst to form an epoxide intermediate.
Ring Opening: The epoxide is then opened using methane sulfonic acid, leading to the formation of a hydroxyl group.
Amination: Ammonia in methanol is used to introduce the amino group, resulting in the formation of 3-(2-aminopropyl)phenol.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
The industrial production of 3-(2-aminopropan-2-yl)phenol hydrobromide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be environmentally friendly and cost-effective, with a comprehensive yield of over 63% .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminopropan-2-yl)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
3-(2-aminopropan-2-yl)phenol hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminopropan-2-yl)phenol hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-aminopropyl)phenol: Similar structure but lacks the hydrobromide salt.
4-(2-aminopropyl)phenol: Isomer with the amino group in a different position.
3-(2-aminoethyl)phenol: Contains an ethyl group instead of a propyl group.
Uniqueness
3-(2-aminopropan-2-yl)phenol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
